molecular formula C5H8Cl2O2 B114742 2,2-Bis(chloromethyl)-1,3-dioxolane CAS No. 26271-50-1

2,2-Bis(chloromethyl)-1,3-dioxolane

Cat. No. B114742
CAS RN: 26271-50-1
M. Wt: 171.02 g/mol
InChI Key: FHJYNPLJBTVKBO-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis of Polyols and Cyclic Carbonates

2,2-Bis(chloromethyl)-1,3-dioxolane has been utilized in the synthesis of polyols and cyclic carbonates. The reaction of its derivatives with phenols, particularly in the presence of potassium carbonate, leads to the formation of compounds like 4-phenoxymethyl-1,3-dioxolan-2one and 3-phenoxypropan-1,2-diol. These reactions can be extended to difunctional phenols, resulting in the production of compounds such as 2,2-bis-[4-(2,3-dihydroxypropoxy)phenyl]propane (Rokicki, Pawlicki, & Kuran, 1985).

Anti-Seize Additives in Transmission Oils

A study explored the anti-seize properties of disulfides synthesized from 2,2-dimethyl-4-chloromethyl-1,3-dioxolane derivatives. These compounds, when added to transmission oils, displayed superior extreme pressure efficiency, significantly improving anti-seize properties due to better adsorption on metal surfaces (Novotorzhina et al., 2022).

Cationic Copolymerization

Cationic copolymerization of 1,3-dioxolane with other cyclic ethers, including derivatives of 2,2-bis(chloromethyl)-1,3-dioxolane, has been achieved using catalysts like boron fluoride etherate. This process helps understand the reactivity ratios and basicity of cyclic ethers in polymer synthesis (Okada, Takikawa, Iwatsuki, Yamashita, & Ishii, 1965).

Synthesis of Antiretroviral Agents

A novel Lewis acid-catalyzed reaction involving oxygen heterocycles and bis(diethylamino)chlorophosphine, using 1,3-dioxolane derivatives, has been developed for the direct formation of phosphonomethyl ether functionality. This method has been utilized in the synthesis of antiretroviral drugs like tenofovir, highlighting the significant role of 1,3-dioxolane derivatives in pharmaceutical synthesis (Ocampo, Lee, & Jamison, 2015).

Chiral Diamines Synthesis

2,2-Dimethyl-1,3-dioxolane derivatives have been used in the synthesis of new chiral diamines. These diamines are important for applications in asymmetric synthesis and have implications in the development of various chiral compounds (Shainyan, Nindakova, Ustinov, Chipanina, & Sherstyannikova, 2002).

Photophysical Properties Study

Studies have explored the photophysical properties of 2,2-dimethyl-1,3-dioxolane connected to pyrene moieties. These studies help in understanding the chiroptical properties of these compounds, which are crucial in the field of photochemistry and material science (Amako et al., 2015).

Safety And Hazards

The safety and hazards of 2,2-Bis(chloromethyl)-1,3-dioxolane are not clearly mentioned in the retrieved papers.


Future Directions

The future directions of 2,2-Bis(chloromethyl)-1,3-dioxolane are not clearly mentioned in the retrieved papers.


Please note that this information is based on the available resources and may not be fully comprehensive.


properties

IUPAC Name

2,2-bis(chloromethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O2/c6-3-5(4-7)8-1-2-9-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJYNPLJBTVKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20299575
Record name 2,2-bis(chloromethyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(chloromethyl)-1,3-dioxolane

CAS RN

26271-50-1
Record name NSC131448
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131448
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-bis(chloromethyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MJ Jun - Journal of the Korean Chemical Society, 1978 - koreascience.kr
The synthesis of a bidentate secondary amine ligand, 2, 2-bis (methylaminomethyl-2, 3-dioxolane (methylaminomethyl)-1, 3-dioxolane (mexo) and the preparation of dichloro and trans-…
Number of citations: 0 koreascience.kr
M Cameron - 1993 - search.proquest.com
The silica supported titanium complex [SIL]-((CH2) 3C5H5] 2TiCl2 when reduced in the presence of butyllithium was found not to be a catalyst for the hydrogenation of carbonyls, esters, …
Number of citations: 0 search.proquest.com
E Sundby, J Holt, A Vik… - European Journal of …, 2004 - Wiley Online Library
Lipase‐catalyzed transesterifications and biological reductions were used to obtain the (S)‐enantiomers of 3‐chloro‐1‐(1,3‐dithian‐2‐yl)‐2‐propanol and 1‐(1,3‐dithian‐2‐yl)‐3‐fluoro…
DG Peters - Organic electrochemistry, 2000 - taylorfrancis.com
Electrochemical reduction of halogenated organic compounds continues to be a subject of intense investigation. This interest stems from desires (a) to characterize and understand the …
Number of citations: 26 www.taylorfrancis.com
E Negishi - 1963 - search.proquest.com
64-7389 NEGISHI, Eiichi, 1935- PART I. BASIC CLEAVAGE OF ARYLSUL FONAMIDES, PART H. THE SYNTHESES OF SOME BICYCLIC COMPOUNDS DER Page 1 64-7389 …
Number of citations: 2 search.proquest.com
K Terao - Bulletin of the Institute for Chemical …, 1992 - repository.kulib.kyoto-u.ac.jp
1. Introduction a—Chlorocarbonyl compounds are very useful starting materials for indutrial scale production of various agrochemicals, pharmaceuticals, dyestuffs and polymers …
Number of citations: 6 repository.kulib.kyoto-u.ac.jp
MJ Jun - Journal of the Korean Chemical Society, 1978
Number of citations: 0

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